molecular formula C12H15NO4 B13399199 Methyl 3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate

Methyl 3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate

Cat. No.: B13399199
M. Wt: 237.25 g/mol
InChI Key: VQVRSJSGFRNIAN-UHFFFAOYSA-N
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Description

Methyl 3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate is an organic compound with a complex structure that includes an acetyl group, a hydroxyphenyl group, and an aminopropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate typically involves the reaction of 3-acetyl-4-hydroxybenzaldehyde with methyl 2-aminopropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to increase the efficiency and yield of the reaction. This method involves the use of microwave irradiation to heat the reaction mixture, significantly reducing the reaction time and improving the overall yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(3-acetyl-4-oxophenyl)-2-aminopropanoate.

    Reduction: Formation of 3-(3-hydroxy-4-hydroxyphenyl)-2-aminopropanoate.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-7(14)9-5-8(3-4-11(9)15)6-10(13)12(16)17-2/h3-5,10,15H,6,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVRSJSGFRNIAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)CC(C(=O)OC)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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